UNC3133
Description
UNC3133 is a potent and selective small-molecule inhibitor targeting Mer tyrosine kinase (MerTK), a receptor tyrosine kinase implicated in oncogenic signaling and immune modulation. MerTK overexpression is observed in various cancers, including leukemia, melanoma, and solid tumors, where it promotes tumor cell survival, chemoresistance, and immunosuppression .
Properties
Molecular Formula |
C30H44N6O |
|---|---|
Molecular Weight |
504.723 |
IUPAC Name |
15-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-17H-2-aza-1(2,7)-pyrrolo[2,3-d]pyrimidinacyclotetradecaphan-10-ol |
InChI |
InChI=1S/C30H44N6O/c1-34-17-19-35(20-18-34)22-24-11-13-25(14-12-24)28-23-36-16-8-6-10-26(37)9-5-3-2-4-7-15-31-30-32-21-27(28)29(36)33-30/h11-14,21,23,26,37H,2-10,15-20,22H2,1H3,(H,31,32,33) |
InChI Key |
LZOJVTCTBSNNNT-UHFFFAOYSA-N |
SMILES |
OC(CCCC1)CCCCCCCNC2=NC=C3C(N1C=C3C4=CC=C(CN5CCN(C)CC5)C=C4)=N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UNC3133, UNC-3133, UNC 3133 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Pharmacological Properties :
- IC50 Values : MerTK (3.0 nM), Axl (17 nM), Tyro3 (3.31 nM), and Flt3 (6.6 nM) .
- Pharmacokinetics : Oral bioavailability (%F) of 16%, with a plasma half-life (T1/2) of 1.59 hours and a maximal plasma concentration (Cmax) of 0.023 µM after oral administration .
- Chemical Profile : Molecular formula C30H44N6O, molecular weight 504.72 g/mol, and stability in powder form at -20°C .
UNC3133's dual mechanism—suppressing tumor cell survival and reorienting innate immunity—positions it as a promising therapeutic candidate. However, its selectivity and pharmacokinetic limitations necessitate comparative analysis with similar compounds.
Comparative Analysis with Analogous Compounds
Structural and Mechanistic Comparison
This compound belongs to a class of macrocyclic inhibitors designed to optimize kinase binding through conformational flexibility and hydrogen bonding. Its structure includes a tyrosine chain and cyclohexyl moiety, features shared with earlier analogs like compound 82 (MerTK IC50 = 65 nM) but refined for enhanced potency .
Key Structural Analogues :
UNC2025: A non-macrocyclic MerTK inhibitor (IC50 = 15 nM) with overlapping Flt3 inhibition (IC50 = 1.2 nM). Unlike this compound, it exhibits stronger Flt3 activity, which may contribute to off-target effects .
MRX2843: A MerTK-selective inhibitor with minimal Axl/Tyro3 cross-reactivity. Its non-macrocyclic structure confers improved selectivity but reduced potency (MerTK IC50 = 12 nM) compared to this compound .
ONO7475: A dual MerTK/Axl inhibitor with balanced activity (MerTK IC50 = 1.3 nM; Axl IC50 = 1.7 nM). Its non-macrocyclic design contrasts with this compound’s scaffold .
Table 1: Structural and Activity Comparison
| Compound | MerTK IC50 (nM) | Flt3 IC50 (nM) | Selectivity Issues | Macrocyclic? |
|---|---|---|---|---|
| This compound | 3.0 | 6.6 | Axl (17 nM), Tyro3 (3.31 nM) | Yes |
| UNC2025 | 15 | 1.2 | Flt3 inhibition | No |
| MRX2843 | 12 | >1,000 | Minimal off-target | No |
| ONO7475 | 1.3 | N/A | Axl (1.7 nM) | No |
Selectivity Profiles
This compound demonstrates moderate selectivity, inhibiting MerTK at 3.0 nM but showing cross-reactivity with Axl, Tyro3, and Flt3. In kinase panel assays, this compound inhibited 8 tyrosine kinases and 4 serine/threonine kinases by >50% at 100× its MerTK IC50, highlighting its polypharmacology risks . In contrast:
Table 2: Selectivity Challenges
| Compound | MerTK IC50 (nM) | Off-Target Kinases Inhibited (>50% at 100× IC50) |
|---|---|---|
| This compound | 3.0 | 12 kinases (8 tyrosine, 4 serine/threonine) |
| UNC2025 | 15 | Flt3, TrkA, RET |
| MRX2843 | 12 | None reported |
Pharmacokinetic and Pharmacodynamic Considerations
This compound’s oral bioavailability (16%) and short half-life (1.59 hours) limit its clinical utility compared to analogs like UNC2025 , which has a longer T1/2 (~4 hours) and higher %F (~30%) in preclinical models . Additionally, this compound’s cellular activity assessments require pervanadate pretreatment to stabilize phosphorylated MerTK, a methodological constraint that may confound translational relevance .
Table 3: Pharmacokinetic Parameters
| Compound | T1/2 (h) | %F | Cmax (µM) |
|---|---|---|---|
| This compound | 1.59 | 16 | 0.023 |
| UNC2025 | ~4.0 | ~30 | 0.12 |
| ONO7475 | 6.2 | 45 | 1.5 |
Clinical and Preclinical Development
While this compound remains in preclinical studies, MRX2843 and ONO7475 have advanced to early-phase trials for solid tumors and leukemia, respectively . Approved non-selective TKIs like cabozantinib (targets MerTK, Axl, VEGFR2) highlight the trade-off between broad-spectrum activity and toxicity—a challenge this compound aims to address through MerTK selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
